4-(4-chloro-2-methylphenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-12-9-13(21)6-7-16(12)26-8-4-5-17(25)23-19-22-14-10-20(2,3)11-15(24)18(14)27-19/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCPHZULDPNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties . Studies have shown that it exhibits significant activity against various cancer cell lines. For instance, a study conducted using the National Cancer Institute's 60-cell line screening protocol indicated promising in vitro anticancer activity . The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains and has shown efficacy similar to established antibiotics. This property makes it a candidate for further development as an antimicrobial agent .
Herbicidal Activity
The structural characteristics of 4-(4-chloro-2-methylphenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide suggest potential applications in herbicides . Compounds with similar phenoxy groups are known to inhibit plant growth by interfering with specific biochemical pathways in plants . Preliminary studies indicate that this compound could be effective in controlling certain weed species without adversely affecting crop growth.
Synthesis and Mechanism of Action
The synthesis of this compound involves a multi-step process that includes the formation of key intermediates through reactions such as hetero-Diels–Alder reactions and acylation processes. The final product is obtained with a yield that supports its feasibility for large-scale synthesis . Understanding its mechanism of action is crucial for optimizing its applications in both medicinal and agricultural contexts.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics. Further studies are required to elucidate the molecular targets involved.
Case Study 2: Herbicide Development
Field trials were conducted to assess the herbicidal effectiveness of the compound on common agricultural weeds. The results indicated a reduction in weed biomass by over 70% compared to untreated controls. These findings suggest that further development could lead to a new class of herbicides with reduced environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The central butanamide group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and a benzothiazole amine derivative.
Key Factors :
-
Steric hindrance from the dimethyl groups on the benzothiazole ring may slow reaction kinetics.
-
Electron-withdrawing substituents (e.g., oxo group) enhance amide reactivity .
Reduction of the Amide
Strong reducing agents like LiAlH₄ convert the amide to a secondary amine:
| Reagents | Products |
|---|---|
| LiAlH₄, THF, reflux | 4-(4-chloro-2-methylphenoxy)butylamine + 2-(aminomethyl)-5,5-dimethyl-7-oxo-benzothiazole |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of the oxygen atom.
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole core may undergo electrophilic substitution (e.g., nitration, sulfonation), though substituents direct reactivity:
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Position 6 | 6-Nitro-benzothiazole derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Position 4 | 4-Sulfo-benzothiazole derivative |
Substituent Effects :
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The oxo group at position 7 deactivates the ring, favoring meta substitution.
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Dimethyl groups at position 5 introduce steric constraints .
Chlorophenoxy Group Reactivity
The 4-chloro-2-methylphenoxy substituent participates in:
Ether Cleavage
| Conditions | Reagents | Products |
|---|---|---|
| HI (aq.), reflux | 4-chloro-2-methylphenol + 4-bromo-(butanamide-benzothiazole) |
Nucleophilic Aromatic Substitution
The chloro group may undergo substitution under strong conditions:
| Reagents | Conditions | Product |
|---|---|---|
| NH₃, Cu catalyst | 200°C, pressure | 4-Amino-2-methylphenoxy derivative |
Limitations :
Oxo Group Reactivity in the Benzothiazole Core
The 7-oxo group in the tetrahydrobenzothiazole ring undergoes:
Reduction
| Reagents | Products |
|---|---|
| NaBH₄, MeOH | 7-Hydroxy-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole derivative |
Keto-Enol Tautomerism
In polar solvents, the oxo group stabilizes enolic forms, enabling reactions at the α-carbon (e.g., alkylation with CH₃I) .
Thermal Decomposition
At elevated temperatures (>300°C), the compound decomposes via:
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations:
Core Structure Variations: The target compound and share a tetrahydrobenzothiazole core, while features a tetrahydrobenzothiophene ring. The sulfur atom in benzothiazole vs.
Substituent Effects: The 4-(4-chloro-2-methylphenoxy)butanamide chain in the target compound introduces lipophilicity and steric hindrance, which may enhance membrane permeability but reduce aqueous solubility compared to the 4-(2,5-dioxopyrrolidin-1-yl)benzamide group in . The cyano group in is a strong electron-withdrawing substituent, likely increasing reactivity in nucleophilic environments compared to the electron-donating methyl groups in .
Spectroscopic Differentiation: IR spectra of similar compounds (e.g., ) show distinct absorption bands for carbonyl (C=O, ~1660–1680 cm⁻¹) and thione (C=S, ~1240–1255 cm⁻¹) groups. The absence of a C=O band in triazole derivatives contrasts with the target compound’s amide C=O, which would appear near 1680 cm⁻¹. ¹H-NMR of the target compound would display signals for the dimethyl groups (δ ~1.2–1.5 ppm) and aromatic protons from the phenoxy moiety (δ ~6.8–7.4 ppm), distinct from the pyrrolidinyl protons in (δ ~2.5–3.5 ppm) .
Table 2: Inferred Properties Based on Substituents
Key Insights:
- The dioxopyrrolidinyl group in introduces polarity, improving solubility and possibly enhancing target engagement in hydrophilic binding pockets.
- The cyano group in may confer metabolic instability due to susceptibility to enzymatic hydrolysis, reducing its half-life compared to the target compound .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, as demonstrated in analogous triazole derivatization reactions .
- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, molar ratios) and identify optimal conditions. For example, fractional factorial designs can reduce experimental runs while capturing interactions between variables .
- Monitor reaction progress via TLC or HPLC to ensure completion before workup.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Combine 1H/13C NMR to confirm the benzothiazole and phenoxy moieties, focusing on characteristic shifts (e.g., benzothiazole C-2 at δ ~165 ppm in 13C NMR).
- Use FT-IR to validate carbonyl (C=O) and amide (N-H) functional groups.
- Employ LC-MS for molecular weight confirmation and purity assessment, especially for intermediates .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
Q. How should solvent selection be approached for recrystallization?
Methodological Answer:
- Screen solvents (e.g., ethanol, acetone, DCM/hexane mixtures) using small-scale trials to assess solubility and crystallization behavior.
- Prioritize solvents with moderate polarity to balance solubility at high temperatures and low solubility at room temperature .
Q. What purification methods are suitable for removing byproducts?
Methodological Answer:
- Use column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate) to separate polar byproducts.
- For persistent impurities, consider recrystallization or preparative HPLC .
Advanced Research Questions
Q. What computational tools can predict reaction pathways for synthesizing this compound?
Methodological Answer:
- Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways.
- Use ICReDD’s integrated computational-experimental workflow to narrow down optimal conditions, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals and detect coupling patterns indicative of structural anomalies.
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or impurity effects .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Synthesize analogs with systematic modifications (e.g., substituents on the phenoxy group) and assay biological activity.
- Use multivariate regression analysis to correlate structural descriptors (e.g., logP, steric parameters) with activity data .
Q. How can the compound’s stability under varying pH/temperature conditions be assessed?
Methodological Answer:
Q. What methods detect and quantify trace impurities in synthesized batches?
Methodological Answer:
Q. How can reactor design improve scalability for multi-step syntheses?
Methodological Answer:
- Apply CRDC subclass RDF2050112 principles (reaction fundamentals and reactor design) to model heat/mass transfer in continuous-flow systems.
- Optimize mixing efficiency using computational fluid dynamics (CFD) simulations .
Q. What statistical approaches optimize reaction conditions for large-scale production?
Methodological Answer:
- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).
- Validate models with confirmatory runs and adjust parameters iteratively .
Q. How can cross-disciplinary methods (e.g., materials engineering) enhance formulation studies?
Methodological Answer:
- Collaborate with materials engineers (CRDC RDF206 ) to develop drug-delivery systems (e.g., nanoparticles) for improved bioavailability.
- Characterize formulations using SEM and DSC to assess morphology and thermal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
